Muconomycin A vs. Verrucarin A: Structural Convergence and Application Guide
Muconomycin A vs. Verrucarin A: Structural Convergence and Application Guide
Executive Summary
The request to compare the chemical structures of Muconomycin A and Verrucarin A presents a classic paradigm in natural product chemistry: the convergence of divergent nomenclature. Muconomycin A and Verrucarin A are not structural analogs; they are synonymous designations for the identical chemical entity (CAS: 3148-09-2)[1]. This whitepaper clarifies this historical redundancy and provides an in-depth technical framework for researching this potent Type D macrocyclic trichothecene.
Nomenclature Convergence and Chemical Identity
Discovered independently in the early 1960s from different strains of the fungal plant pathogen Myrothecium verrucaria and related species, two research groups designated their isolated metabolites differently: "Verrucarin A" by Tamm et al. (1962), and "Muconomycin A" by researchers at Rohm & Haas (1963)[2]. By 1965, comprehensive structural elucidation proved unequivocally that both names described the exact same sesquiterpene mycotoxin[2]. Today, Verrucarin A is the preferred standard nomenclature, though Muconomycin A persists in legacy literature and older pharmacological databases[3].
Fig 1. Historical convergence of Muconomycin A and Verrucarin A into a single chemical identity.
Chemical Structure and Physical Properties
Verrucarin A features a complex 12,13-epoxytrichothec-9-ene (EPT) core linked to a macrocyclic triester ring connecting the C-4 and C-15 positions[4]. The critical determinants for its extreme biological toxicity are the C-9,10 olefin bond and the highly reactive 12,13-epoxide group[4]. Unlike many other toxins that require metabolic activation, the epoxide ring enables Verrucarin A to directly react with vital cellular nucleophiles, making it functionally toxic in both in vitro and in vivo microenvironments[3].
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₂₇H₃₄O₉ | [3] |
| Molecular Weight | 502.6 g/mol | [3] |
| CAS Registry Number | 3148-09-2 | [1] |
| Melting Point | >360 °C (Decomposes) | [5] |
| LogP (XLogP3) | 2.4 | [3] |
| UV Absorbance Max | 259 - 260 nm (in Ethanol) | [2] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [1] |
Mechanistic Action: Eukaryotic Protein Synthesis Inhibition
Verrucarin A is classified mechanistically as a translation elongation inhibitor. It binds directly to the Peptidyl Transferase Center (PTC) located on the 60S eukaryotic ribosomal subunit[6]. By physically arresting peptide-bond formation, the molecule induces rapid ribosomal stalling[5],[6].
The cell senses this mechanical obstruction as "ribotoxic stress." This immediately triggers the hyper-phosphorylation of the pro-apoptotic p38 Mitogen-Activated Protein Kinase (MAPK), while downregulating pro-survival signaling (ERK/Akt)[7]. This kinase shift disrupts the cell cycle via p53 and p21 induction, resulting in mitochondrial membrane potential (Δψm) collapse, the release of cytochrome c, and terminal apoptosis via PARP degradation and caspase cascade activation[7].
Fig 2. Verrucarin A induced ribotoxic stress and downstream apoptotic signaling cascade.
Experimental Methodologies & Self-Validating Protocols
To establish research trustworthiness, Application Scientists must design protocols that differentiate Verrucarin A's primary mechanism (translation arrest) from secondary non-specific toxic necrosis.
Protocol 1: In Vitro Translation Inhibition Assay
Objective : Quantify specific PTC translation inhibition without the confounding variable of cell death. Causality & Execution :
-
Utilize a Rabbit Reticulocyte Lysate (RRL) coupled transcription/translation system engineered with a luciferase reporter.
-
Formulate Verrucarin A in 100% DMSO. Crucial Rule : The final DMSO concentration in the assay volume must not exceed 1.0%. Higher solvent concentrations will artificially denature lysate proteins, yielding false-positive inhibition.
-
Dose lysates with an escalating logarithmic gradient (0.1 nM to 1.0 µM).
-
Self-Validating Step : Process a parallel vehicle-only negative control, and a positive control using Cycloheximide (100 µg/mL)—a known, validated translation elongation inhibitor[6]. If the Cycloheximide fails to arrest luminescence, the lysate system is compromised.
-
Incubate at 30°C for 90 minutes. Terminate by adding luciferin substrate and reading luminescence.
Protocol 2: Cytotoxicity and Apoptosis Analysis via Flow Cytometry
Objective : Distinguish programmed apoptosis driven by ribotoxic stress from non-specific catastrophic necrosis in target cell lines (e.g., MCF-7). Execution :
-
Seed MCF-7 cells at 1×10⁵ cells/well. Allow 24 hours for stable adherence.
-
Dose experimental cells with 0.1 to 0.5 µM Verrucarin A[7]. Incubate for 24 to 48 hours.
-
Harvest cells. Crucial Rule : You must collect the supernatant media prior to trypsinization; late-stage apoptotic cells detach and float. Discarding the media heavily skews quantification.
-
Resuspend in Annexin V Binding Buffer. Add Annexin V-FITC (binds externalized phosphatidylserine) and Propidium Iodide (PI; stains permeable necrotic DNA).
-
Self-Validating Step : Before reading the experimental groups, you must run an unstained control, an Annexin V-only control, and a PI-only control. This generates a mathematical compensation matrix to eliminate spectral overlap between FITC (530 nm) and PI (610 nm), preventing erroneous identification of double-positive cells.
-
Acquire data via flow cytometry. Verrucarin A will typically manifest an accumulation in the Annexin V⁺ / PI⁻ (early apoptosis) quadrant[7].
Fig 3. Standard flow cytometry workflow for Verrucarin A apoptosis and cytotoxicity assays.
Safety, Handling, and Trustworthiness
Verrucarin A is an exceptionally lethal natural product. Under standard Global Harmonized System (GHS) guidelines (GHS06), it carries strict hazard classifications: Fatal if swallowed (H300), fatal in contact with skin (H310), and fatal if inhaled (H330) [8].
Handling Directives :
-
Containment : Standard open-bench BSL-2 precautions are entirely inadequate. Lyophilized powder MUST be weighed inside a closed, HEPA-filtered analytical enclosure or a dedicated toxicological glovebox to prevent inhalation of micro-dust[8].
-
Storage : Once solubilized into a primary stock (e.g., 10 mM in DMSO), the solution is exceptionally stable but should be aliquoted and strictly stored at -80°C to secure a shelf-life of up to 6 months[7]. Avoid repeated freeze-thaw cycles which structurally compromise the macrocyclic ring, undermining inter-assay reproducibility.
References
- Source: wikipedia.
- Title: Verrucarin A (Muconomycin A, NSC 126728, NSC 200736, CAS Number: 3148-09-2)
- Source: nih.
- Source: chemicalbook.
- Title: Verrucarin A (Muconomycin A)
- Source: nih.
- Source: caymanchem.
- Title: Verrucarins (Derivative Type: Verrucarin A)
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Verrucarins [drugfuture.com]
- 3. Verrucarin A | C27H34O9 | CID 6326658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Verrucarin A - Wikipedia [en.wikipedia.org]
- 5. MUCONOMYCIN A | 3148-09-2 [chemicalbook.com]
- 6. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
